molecular formula C9H4ClF2NO B1320712 5-Chloro-3-(3,5-difluorophenyl)isoxazole CAS No. 359424-44-5

5-Chloro-3-(3,5-difluorophenyl)isoxazole

Cat. No. B1320712
CAS RN: 359424-44-5
M. Wt: 215.58 g/mol
InChI Key: IPKTWEZJFMXOSY-UHFFFAOYSA-N
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Description

The compound "5-Chloro-3-(3,5-difluorophenyl)isoxazole" is a derivative of isoxazole, a heterocyclic aromatic organic compound consisting of a five-membered ring with two adjacent atoms being nitrogen and oxygen. While the specific compound is not directly studied in the provided papers, related isoxazole derivatives and their properties, synthesis, and applications are extensively discussed.

Synthesis Analysis

The synthesis of isoxazole derivatives often involves cycloaddition reactions or substitutions. For instance, the synthesis of 5,5'-disubstituted-3,3'-bisisoxazoles is achieved through the addition of potassium hydrogen carbonate to a mixture of dichloroglyoxime and terminal alkynes, showing a preference for the 5,5'-disubstituted isomer . Similarly, 5-fluoroalkyl-substituted isoxazoles are synthesized from functionalized halogenoximes and various alkenes through a metal-free [3+2] cycloaddition, followed by deoxofluorination or nucleophilic substitution for further functionalization . These methods could potentially be adapted for the synthesis of "this compound".

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using single-crystal X-ray diffraction, and its electronic properties were studied using density functional theory (DFT) calculations . Similarly, the crystal structure of 3-chloro-5-phenylisoxazole was elucidated from X-ray data, revealing a twist between the phenyl and isoxazole rings . These techniques could be applied to determine the structure of "this compound".

Chemical Reactions Analysis

Isoxazole derivatives participate in various chemical reactions, often influenced by their substituents. The reactivity can be predicted using frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps . For example, the compound 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole was synthesized via 1,3-dipolar cycloaddition and characterized for its antioxidant and antimicrobial activity . The reactivity of "this compound" could be similarly analyzed to predict its potential chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are diverse and can be tailored for specific applications. For instance, certain isoxazole derivatives exhibit luminescent properties , while others show potential as herbicides or antimycobacterial agents . The tautomerism of isoxazole compounds can also influence their basicity and acidity . The properties of "this compound" would likely be influenced by the electron-withdrawing effects of the chloro and difluorophenyl groups, potentially affecting its reactivity and applications.

Scientific Research Applications

Tautomerism and Basicity in Isoxazoles

  • Isoxazoles, including derivatives similar to 5-Chloro-3-(3,5-difluorophenyl)isoxazole, have been studied for their tautomeric forms and basicity. Research by Boulton and Katritzky (1961) revealed that derivatives like 5-hydroxyisoxazoles exist in different tautomeric forms depending on the solvent's polarity, with implications for their chemical behavior (Boulton & Katritzky, 1961).

Synthesis and Regioselectivity

  • The synthesis of isoxazoles, including fluorinated derivatives, has been a subject of research. Chalyk et al. (2019) developed a method for synthesizing fluorinated isoxazoles, showcasing the versatility and regioselectivity of these compounds, which is relevant for substances like this compound (Chalyk et al., 2019).

Chemical Behavior and Reactivity

  • Lebed' et al. (2017) investigated the synthesis and chemical behavior of isoxazole derivatives, focusing on their reactivity towards amines. This research provides insights into the chemical properties of isoxazoles, which can be applied to understanding the reactivity of this compound (Lebed' et al., 2017).

Anticancer Potential

  • Isoxazoles have been evaluated for their potential in cancer therapy. Shaw et al. (2012) synthesized isoxazole derivatives and found that specific compounds demonstrated significant activity against colon cancer cells. This suggests that this compound could have similar potential applications in cancer research (Shaw et al., 2012).

Larvicidal Activity

  • The larvicidal properties of isoxazoles have been studied by da Silva-Alves et al. (2013), who synthesized various isoxazole compounds and tested them against Aedes aegypti larvae. The findings reveal that isoxazoles, including possibly this compound, could be effective in controlling mosquito populations (da Silva-Alves et al., 2013).

Synthesis and Characterization

  • Studies on the synthesis and characterization of isoxazoles, like the work by Brown and Styring (2003), offer valuable insights into the structural and mesogenic properties of these compounds. Such research is crucial for understanding the physical and chemical characteristics of this compound (Brown & Styring, 2003).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation, contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name

5-chloro-3-(3,5-difluorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF2NO/c10-9-4-8(13-14-9)5-1-6(11)3-7(12)2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPKTWEZJFMXOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)C2=NOC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70595115
Record name 5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

359424-44-5
Record name 5-Chloro-3-(3,5-difluorophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70595115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of ethyl 3,5-difluorobenzoylacetate (1.87 g, 8.19 mmol) and hydroxylamine hydrochloride (626 mg, 9.01 mmol) in acetic acid (24 ml) is stirred at reflux for 1 hr. The crude reaction mixture is concentrated in vacuo and azeotroped with toluene twice. The crude material is suspended in phosphorus oxychloride (37 ml) and triethyl amine (2.37 ml, 17.1 mmol) is added slowly. The reaction mixture is stirred at reflux for 2 days, concentrated in vacuo and azeothroped with toluene 3 times. The residue is dissolved in dichloromethane and passed on a plug of silica gel (elution with dichloromethane. After concentration in vacuo, the crude material is purified by flash chromatography (silica gel, dry loading, 5% diethyl ether in hexane) to give 3-(3,5-difluorophenyl)-5-chloroisoxazole (600 mg, 35%) as an off-white solid.
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
626 mg
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
2.37 mL
Type
reactant
Reaction Step Two

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